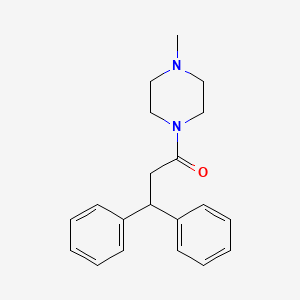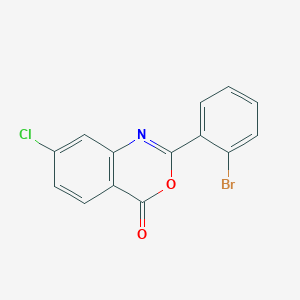
1-(1,3-benzodioxol-5-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves reactions that yield complex structures, often involving multiple steps such as condensation, cyclization, and refinement to achieve the desired compound. For instance, the synthesis of related pyrazol compounds typically includes the reaction of benzoyl hydrazide with other chemical entities under specific conditions to form compounds with significant biological activities (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by techniques like NMR spectroscopy and single-crystal X-ray structure studies. These methods reveal the nonplanar nature of molecules, the presence of intermolecular hydrogen bonding, and the overall spatial arrangement contributing to their biological activity. The distinct molecular-electronic structure also plays a crucial role in the compounds' reactivity and interaction with biological targets (Gajera et al., 2013).
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by their molecular structure, which allows for various chemical reactions including coupling and condensation reactions. Such reactions are foundational in synthesizing compounds with desired biological functions. The reactivity towards different reagents can result in the formation of complexes with metals, which have been studied for their cytotoxic and antimicrobial activities (Asegbeloyin et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds in biological systems. The crystal structure analysis provides insights into the compounds' stability, packing, and potential interactions in a biological context. For example, studies have detailed the envelope conformation of the five-membered dioxole ring and the dihedral angles between the benzodioxole and benzene groups, which influence the compound's physical properties and biological activity (Gajera et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are defined by the compound's molecular structure. Quantum studies and thermodynamic properties analysis, like those conducted using DFT methods, provide a comprehensive understanding of the compound's electronic structure, reactivity, and stability under various conditions. These analyses are essential for designing compounds with optimized biological activity and minimal toxicity (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of complex compounds, including their crystal structures and molecular geometries, are crucial for understanding the chemical properties and potential applications of "1-(1,3-benzodioxol-5-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine" and related molecules. Studies have demonstrated the synthesis of complex molecules with detailed characterization using techniques such as NMR spectroscopy, single-crystal X-ray diffraction, and elemental analysis (Jadeja & Shah, 2007; Gowri et al., 2012).
Biological Activities
- The biological activity of compounds derived from "1-(1,3-benzodioxol-5-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine" has been a significant area of research. Studies have shown that certain derivatives exhibit potent in vitro cytotoxic activity against cancer cell lines and antimicrobial activity against bacteria and yeasts. These findings highlight the potential of these compounds in developing new therapeutic agents (Asegbeloyin et al., 2014).
Antimicrobial and Antitumor Applications
- Novel azetidine-2-one derivatives of 1H-benzimidazole and their derivatives have shown good antibacterial activity and cytotoxicity, underscoring their potential in antimicrobial and antitumor applications (Noolvi et al., 2014; Idrees, Kola, & Siddiqui, 2019).
Material Science and Coordination Chemistry
- The exploration of inorganic-organic hybrid compounds with applications in material science and coordination chemistry is another promising area. These studies involve the synthesis and characterization of novel compounds with potential applications in catalysis, photovoltaics, and as materials with unique electronic properties (Guo et al., 2019).
Propriétés
IUPAC Name |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-16(12-5-3-2-4-6-12)17(19)21(20-11)18(22)13-7-8-14-15(9-13)24-10-23-14/h2-9H,10,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPVTWCMBUBMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-3-methyl-4-phenylpyrazol-1-yl)(benzo[1,3]dioxol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)
![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)
![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)
![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)
![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)